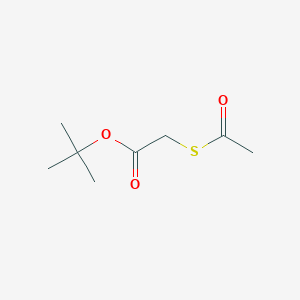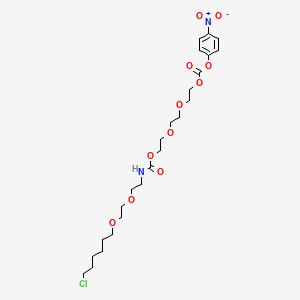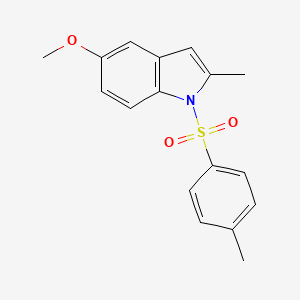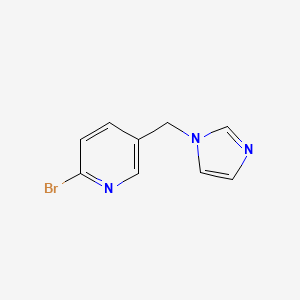
Tert-butyl 2-(acetylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(acetylthio)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functionality, along with an acetylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(acetylthio)acetate can be synthesized through several methods. One common approach involves the esterification of tert-butyl alcohol with 2-(acetylthio)acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of tert-butyl acetate with 2-(acetylthio)acetic acid in the presence of a dehydrating agent like acetic anhydride. This method is advantageous as it minimizes the formation of by-products and provides a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of heterogeneous catalysts, such as sulfonic acid resins, can further enhance the efficiency of the process by providing a reusable and easily separable catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(acetylthio)acetate undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and thioesters.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(acetylthio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and thioesters. It serves as a model substrate for investigating the mechanisms of esterases and thioesterases.
Industry: Used in the production of specialty chemicals, including flavors, fragrances, and polymer additives.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(acetylthio)acetate involves its interaction with various molecular targets through its ester and thioester functionalities. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The thioester bond can be cleaved by thioesterases, generating thiols and acids. These reactions are crucial in metabolic pathways and can be exploited in drug design to achieve targeted delivery and activation of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the acetylthio group. Used primarily as a solvent.
Tert-butyl 2-(methylthio)acetate: Contains a methylthio group instead of an acetylthio group. Exhibits different reactivity and applications.
Ethyl 2-(acetylthio)acetate: Similar structure but with an ethyl group instead of a tert-butyl group. Used in different synthetic applications due to its distinct steric properties.
Uniqueness
Tert-butyl 2-(acetylthio)acetate is unique due to the presence of both a bulky tert-butyl group and an acetylthio group This combination imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules
Eigenschaften
IUPAC Name |
tert-butyl 2-acetylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-6(9)12-5-7(10)11-8(2,3)4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSPTRUEGDMSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)









![N-[(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B8264918.png)

